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molecular formula C7H15NO3 B8602589 2-(Dimethylamino)ethyl 2-hydroxypropanoate CAS No. 65907-02-0

2-(Dimethylamino)ethyl 2-hydroxypropanoate

Cat. No. B8602589
M. Wt: 161.20 g/mol
InChI Key: SEKQOWNGRRZOFZ-UHFFFAOYSA-N
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Patent
US04035275

Procedure details

A dimethylethanolamine lactate was prepared by mixing 13.3 parts of dimethylethanolamine and 18.0 parts of lactic acid (85 percent solution in water). The mixture was held at 40° C. to 60° C. for a short time and there was then added 7.2 parts of isopropanol. The final composition comprised 75 percent solids and contained 7.1 percent water.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Reaction Step One
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Type
reactant
Reaction Step Two
[Compound]
Name
solids
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0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
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solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[C:7](O)(=[O:11])[CH:8]([CH3:10])[OH:9].C(O)(C)C>O>[C:7]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])(=[O:11])[CH:8]([CH3:10])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
solids
Quantity
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Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 40° C. to 60° C. for a short time and there

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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